A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-methylphenetole Dihydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-methylphenetole Dihydrochloride
Abstract
This technical guide provides a detailed examination of the essential physicochemical properties of 2,4-Diamino-5-methylphenetole Dihydrochloride (CAS No: 113715-25-6). Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the compound's chemical identity, solubility, melting point, spectral characteristics, and chromatographic behavior. By explaining the causality behind analytical choices and providing robust, self-validating methodologies, this guide serves as a critical resource for the effective handling, analysis, and application of this compound in a research and development setting.
Chemical Identity and Molecular Structure
2,4-Diamino-5-methylphenetole, an aromatic diamine, is typically handled as a dihydrochloride salt to enhance its stability and aqueous solubility. The presence of two primary amine functional groups makes it a versatile intermediate, particularly in the synthesis of dyes and potentially as a building block in pharmaceutical chemistry. The hydrochloride salt form dictates many of its physical properties, particularly its behavior in solution.
| Identifier | Value | Source |
| Compound Name | 2,4-Diamino-5-methylphenetole Dihydrochloride | - |
| CAS Number | 113715-25-6 | [1] |
| Molecular Formula | C₉H₁₄N₂O · 2HCl | [2] |
| Molecular Weight | 239.14 g/mol | [2] |
| Canonical SMILES | CCOc1cc(C)c(cc1N)N.Cl.Cl | [2] |
| InChIKey | YWJGJCGDAUWAQI-UHFFFAOYSA-N | [2] |
Molecular Structure Visualization
The structure is characterized by a benzene ring substituted with two amino groups, a methyl group, and an ethoxy group. The dihydrochloride salt forms by protonation of the two basic amino groups.
Caption: Molecular structure of 2,4-Diamino-5-methylphenetole.
Solubility Profile
Theoretical Basis and Importance
Solubility is a cornerstone property influencing reaction kinetics, purification, formulation, and bioavailability. For an active pharmaceutical ingredient (API) intermediate, predictable solubility in various solvents is crucial for process optimization. As a dihydrochloride salt of a diamine, high solubility in polar protic solvents like water and ethanol is expected due to the ionic nature of the salt and hydrogen bonding potential. Conversely, it is expected to have low solubility in nonpolar solvents like hexanes or toluene.
Experimental Data
While specific quantitative solubility data for 2,4-Diamino-5-methylphenetole Dihydrochloride is not available in the reviewed literature, data from analogous compounds, such as 2,4-Diaminotoluene, show high solubility in water and ethanol[3].
| Solvent | Expected Solubility | Rationale |
| Water | High | Formation of a salt with HCl greatly increases aqueous solubility. |
| Ethanol/Methanol | High to Moderate | Polar protic nature of alcohols can solvate the ionic salt. |
| Acetone | Low to Moderate | Polar aprotic solvent, less effective at solvating the salt. |
| Toluene | Very Low | Nonpolar solvent, unable to effectively solvate the ionic species. |
| Hexane | Insoluble | Nonpolar solvent. |
Protocol for Determination: Shake-Flask Method (OECD Guideline 105)
This protocol provides a reliable system for determining the aqueous solubility of the compound. The choice of the shake-flask method is based on its robustness and widespread acceptance as a standard for generating equilibrium solubility data.
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Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25 °C).
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Equilibration: Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test should confirm that equilibrium is achieved within this timeframe (i.e., concentrations measured at 24h and 48h are identical).
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Phase Separation: Allow the mixture to stand undisturbed until a clear separation of solid and liquid phases is observed. Centrifugation may be used to facilitate this process.
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Sampling: Carefully extract an aliquot of the clear supernatant.
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Quantification: Dilute the aliquot gravimetrically and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for solubility determination via the shake-flask method.
Thermal Properties
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities or decomposition. For a hydrochloride salt, the melting process is often accompanied by decomposition.
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Experimental Data: The melting point for this specific compound is not documented in the searched literature. Analogous aromatic amines like 2,5-diaminotoluene melt at 64 °C[4], while related phenetoles melt at higher temperatures[5]. The salt form is expected to have a significantly higher melting point than its free base.
Protocol for Determination: Capillary Melting Point (USP <741>)
This method is chosen for its precision and the small amount of sample required.
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder the sample.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point. Note any signs of decomposition, such as color change or gas evolution.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include aromatic protons, distinct signals for the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃), a singlet for the ring methyl group, and a broad signal for the amine protons (-NH₃⁺). The exact chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the two carbons of the ethoxy group. The number of signals will confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy
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Expected Absorptions:
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N-H Stretch: Strong, broad bands in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
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Protocol for Acquiring an FTIR Spectrum
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder.
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Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Background Scan: Run a background scan with an empty sample compartment.
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Sample Scan: Run the sample scan to obtain the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
Handling, Storage, and Safety
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for 2,4-Diamino-5-methylphenetole Dihydrochloride was not found, data for analogous aromatic amines and phenols highlight significant potential hazards. Compounds like 2,5-dimethylphenol are listed as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Similar compounds are known skin and eye irritants[6].
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Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[6]. If swallowed, seek immediate medical advice.
Stability and Storage
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
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Stability: The product is expected to be chemically stable under standard ambient conditions. However, aromatic amines are susceptible to oxidation, which can lead to discoloration over time. The hydrochloride salt form generally offers greater stability against oxidative degradation compared to the free base.
Conclusion
2,4-Diamino-5-methylphenetole Dihydrochloride is a substituted aromatic diamine with physicochemical properties dominated by its ionic salt character. It is expected to be a water-soluble solid with a high melting point that likely coincides with decomposition. Its structure can be unequivocally confirmed using standard spectroscopic techniques like NMR and IR. Due to the lack of extensive public data, the experimental protocols and theoretical expectations outlined in this guide provide a foundational framework for researchers to safely handle, analyze, and utilize this compound. All work should be preceded by a thorough, substance-specific risk assessment.
References
- Sigma-Aldrich. (2025).
- MilliporeSigma. (2024).
- Fisher Scientific. (2025).
- Angene Chemical. (2025).
- ChemicalBook. (2025). 2,4-DIAMINO-5-METHYLPHENETOLE HCL (CAS 113715-25-6).
- Global Substance Registration System (GSRS). 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE.
- Zimmerman, S. C., et al. Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles.
- PubChem. 2,4-Diaminotoluene - Solubility.
- PubChem. 2,5-Diaminotoluene.
- ChemicalBook. 4-METHYLPHENETOLE Properties.
Sources
- 1. 2,4-DIAMINO-5-METHYLPHENETOLE HCL | 113715-25-6 [chemicalbook.com]
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